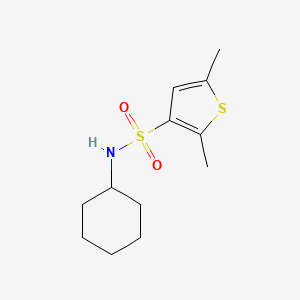
N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide" is a chemical compound that has been studied for various properties and potential applications. The research in this field primarily focuses on the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this compound and related analogs.
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves reactions under specific conditions. For instance, He Xiang-qi (2007) describes the synthesis of a similar compound using N-methylchloroacetamide and 4-phenoxyphenol in N,N-dimethylformamide (DMF) with anhydrous potassium carbonate as a solvent (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like IR, MS, 1H NMR, and elemental analysis. G. Sharma et al. (2018) investigated the molecular structure of a related compound through various spectroscopic techniques and confirmed its anticancer activity through in silico modeling (G. Sharma et al., 2018).
Chemical Reactions and Properties
Nikonov et al. (2016) synthesized N-(2-hydroxyphenyl)acetamide derivatives, studying their chemical reactions and properties through NMR spectroscopy and X-ray single-crystal analysis (Nikonov et al., 2016).
Physical Properties Analysis
Jarrahpour et al. (2006) synthesized a compound similar to N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide and characterized its physical properties using spectroscopic data and AM1 calculations (Jarrahpour et al., 2006).
Chemical Properties Analysis
The chemical properties of related compounds can be inferred from studies like that of Gao Yonghong (2009), who investigated the effects of various reaction conditions on the yield and structure of synthesized acetamide derivatives (Gao Yonghong, 2009).
Wissenschaftliche Forschungsanwendungen
Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization
This study by Chikaoka et al. (2003) discusses the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 and Cu(OAc)2, leading to the formation of erythrinanes, a type of alkaloid with various applications in pharmaceutical research (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Synthesis of (±)-crispine A
King (2007) describes a high-yielding cyclization of a similar compound, N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, which is a crucial step in the synthesis of (±)-crispine A. This compound is significant in synthetic organic chemistry, particularly in the synthesis of complex molecules (King, 2007).
Acetylation in Antimalarial Drug Synthesis
The research by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights its use in the synthesis of antimalarial drugs. This demonstrates the compound's relevance in the development of life-saving medications (Magadum & Yadav, 2018).
Enzymatic Antioxidant Synthesis
Adelakun et al. (2012) studied the laccase-mediated oxidation of 2,6-dimethoxyphenol, a related compound, for producing antioxidants. This research underscores the potential of using enzymatic methods to enhance the antioxidant properties of phenolic compounds (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Hemoglobin Oxygen Affinity Modulation
Randad et al. (1991) explored the design, synthesis, and testing of compounds structurally related to N-(2,4-dimethoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide for their ability to modulate the oxygen affinity of hemoglobin. This research is particularly relevant in areas requiring reversal of oxygen depletion, like ischemia and stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
Development of Potential Pesticides
Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides. Their research includes an examination of powder diffraction data, highlighting the compound's applications in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Drug Design
Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug. They conducted molecular docking analysis targeting the VEGFr receptor, indicating its potential in cancer treatment (Sharma, Anthal, Geetha, Al-Ostoot, Eissa Mohammed, Khanum, Sridhar, & Kant, 2018).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-13(2)16-8-6-14(3)10-18(16)25-12-20(22)21-17-9-7-15(23-4)11-19(17)24-5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWAHVKEWKPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)
![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)
![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)
![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)
![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)
![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)